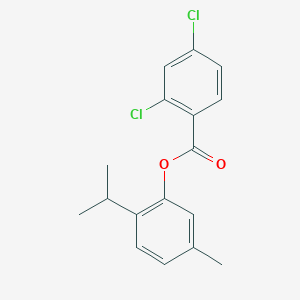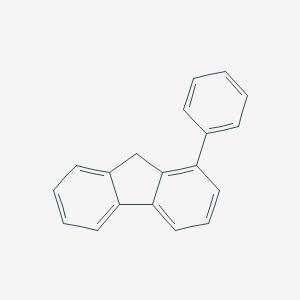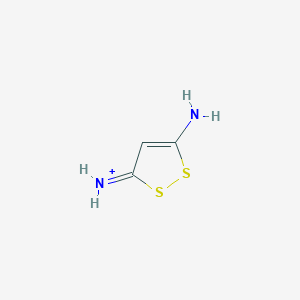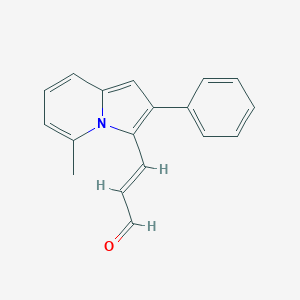![molecular formula C23H19NO4 B289785 Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is a chemical compound that has been of interest to scientists due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate have been studied extensively. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, the compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments is its potential as a cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. In addition, the compound has been shown to have anti-inflammatory properties, which can be useful in studying the role of inflammation in various diseases. One of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate. One area of research is to further study its mechanism of action and how it interacts with cancer cells. Another area of research is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be done to explore the possibility of using the compound in combination with other drugs to enhance its anti-cancer properties. Finally, research could be done to explore the potential use of the compound in other areas of medicine, such as in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate involves a multi-step process. The first step involves the reaction of 1,2-dicarbomethoxy-3,4-dihydroisoquinoline with phenylacetylene in the presence of a palladium catalyst. This reaction produces 5-methyl-4-phenylcyclopenta[c]quinoline-1,2-dicarboxylate. The second step involves the reaction of this intermediate with dimethyl sulfate in the presence of a base, which produces the final product, dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C23H19NO4 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H19NO4/c1-14-18-11-7-8-12-24(18)21-16(19(14)15-9-5-4-6-10-15)13-17(22(25)27-2)20(21)23(26)28-3/h4-13H,1-3H3 |
InChI-Schlüssel |
YYKDUAOZEVDKFR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C3=C(C(=CC3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=C2C=CC=CN2C3=C(C(=CC3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



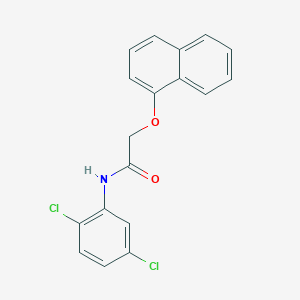
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
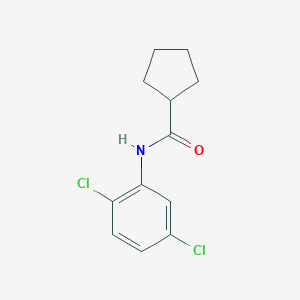


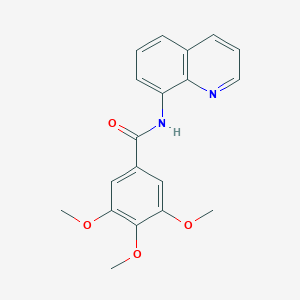


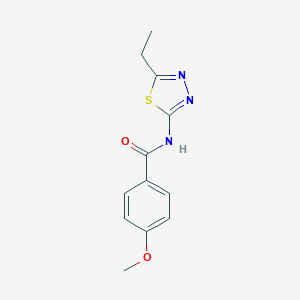
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
